Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Protecting group chemistry Orthogonal deprotection Synthetic route design

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-81-8) is a spirocyclic diamine featuring a 1,7-diazaspiro[3.5]nonane core protected at the N-1 position with a benzyloxycarbonyl (Cbz) group. With a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g·mol⁻¹, this heterobifunctional intermediate presents a free secondary amine at N-7 and a Cbz-protected amine at N-1, enabling sequential, chemoselective functionalization in complex molecule synthesis.

Molecular Formula C15H20N2O2
Molecular Weight 260.33
CAS No. 1334499-81-8
Cat. No. B3031051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
CAS1334499-81-8
Molecular FormulaC15H20N2O2
Molecular Weight260.33
Structural Identifiers
SMILESC1CNCCC12CCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-11-8-15(17)6-9-16-10-7-15/h1-5,16H,6-12H2
InChIKeyJGQLRCDLPRAZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-81-8): A Cbz-Protected Spirocyclic Diamine Scaffold for Medicinal Chemistry and Procurement


Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1334499-81-8) is a spirocyclic diamine featuring a 1,7-diazaspiro[3.5]nonane core protected at the N-1 position with a benzyloxycarbonyl (Cbz) group . With a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g·mol⁻¹, this heterobifunctional intermediate presents a free secondary amine at N-7 and a Cbz-protected amine at N-1, enabling sequential, chemoselective functionalization in complex molecule synthesis [1]. The spirocyclic architecture imposes conformational rigidity distinct from linear diamines or piperazine-based scaffolds, making it a valuable building block for kinase inhibitor programs and spirocycle-focused fragment libraries [2]. Commercial material is typically supplied at ≥95% purity, with a computed LogP of 1.7 and one hydrogen bond donor plus three acceptor sites [1].

Why Benzyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate Cannot Be Substituted with Generic Boc-Protected or Regioisomeric Analogs


Although multiple diazaspiro[3.5]nonane derivatives exist in commercial catalogs, indiscriminate substitution of Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate with a regioisomer (e.g., 1-Cbz-1,6-diazaspiro[3.5]nonane, CAS 1334499-82-9, or 7-Cbz-1,7-diazaspiro[3.5]nonane, CAS 1250999-44-0) or a Boc-protected analog (e.g., tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, CAS 1216936-29-6) will derail a synthetic route in at least three ways . First, the Cbz group is removed by hydrogenolysis (H₂, Pd/C), whereas the Boc group requires acidic conditions (TFA or HCl); the choice of protecting group determines which downstream functional groups survive a given synthetic sequence [1]. Second, the 1,7-regiochemistry places the free amine at the seven-membered ring nitrogen, while regioisomers position the reactive handle at a different ring size or geometry, directly altering the three-dimensional trajectory of the final ligand and its target-binding pharmacophore [2]. Third, the patent literature explicitly designates this specific Cbz-protected 1,7-diazaspiro[3.5]nonane regioisomer as an intermediate in the synthesis of JAK2 inhibitors; replacing it with an isomer would require complete revalidation of the structure-activity relationship [3]. These are not interchangeable catalog items but precisely engineered synthetic linchpins.

Benzyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate: Quantitative Evidence for Differentiated Scientific Procurement


Orthogonal Protecting Group Strategy: Cbz vs. Boc Deprotection Conditions and Synthetic Compatibility

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate carries a Cbz group that is quantitatively removed by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, rt, 1–4 h), conditions that leave acid-labile protecting groups such as tert-butyl carbamates (Boc) and tert-butyl esters intact [1]. In contrast, the direct Boc analog (tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, CAS 1216936-29-6) requires TFA or HCl/dioxane for deprotection, which would simultaneously cleave any Boc or tert-butyl ester groups present elsewhere in the molecule . This orthogonal reactivity is a deterministic factor in multi-step syntheses of kinase inhibitors reported in patent WO2024035627A1, where the Cbz group at N-1 is preserved through several transformations before late-stage hydrogenolytic unveiling of the free amine [2].

Protecting group chemistry Orthogonal deprotection Synthetic route design

Synthetic Yield in JAK2 Inhibitor Intermediate Preparation: 97% Isolated Yield

In the synthetic route disclosed in patent WO2024035627A1 for heterocyclic amide and urea JAK2 inhibitors, Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is obtained in 97% isolated yield via selective HCl-mediated cleavage of the tert-butyl carbamate from the dual-protected precursor 1-O-benzyl 7-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate, using 1,4-dioxane/dichloromethane as solvent [1]. This near-quantitative yield stands in contrast to the alternative synthetic manifold for the reversed regioisomer 7-Cbz-1,7-diazaspiro[3.5]nonane (CAS 1250999-44-0), which typically requires a completely different sequence (Cbz protection of the pre-formed 1,7-diazaspiro[3.5]nonane core) and for which comparable high-yield protocols are not widely documented . The 97% yield directly translates to lower cost per mole of advanced intermediate and reduced chromatographic burden during scale-up.

JAK2 inhibitor synthesis Synthetic yield Route efficiency

Regiochemical Differentiation: 1,7- vs. 1,6-Diazaspiro[3.5]nonane and Impact on Kinase Inhibitor Pharmacophore Geometry

The 1,7-diazaspiro[3.5]nonane scaffold positions the N-7 nitrogen within a seven-membered ring, projecting substituents at a distinct vector angle compared to the 1,6-diazaspiro[3.5]nonane isomer (CAS 1334499-82-9), where N-6 resides in a six-membered ring . In kinase inhibitor development, the spatial orientation of the solubilizing or hinge-binding amine is a critical determinant of ATP-pocket complementarity; studies on heteroaryl-substituted diazaspirocycles confirm that shifting the nitrogen position by a single methylene unit (e.g., 1,6- vs. 1,7-) fundamentally alters both the scaffold exit vector and the conformational ensemble accessible to the pendant groups [1]. The 1,7-regioisomer specifically appears in the JAK2 inhibitor patent literature, while the 1,6-isomer is not enumerated in the same claims, indicating that the seven-membered ring amine placement is integral to the desired inhibitory pharmacophore [2].

Regiochemistry Spirocyclic scaffold Kinase inhibitor pharmacophore

Physicochemical Distinction: Computed LogP and Hydrogen Bond Donor/Acceptor Profile Relative to Non-Carboxylate Analogs

Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has a computed LogP of 1.7, one hydrogen bond donor (the N-7 secondary amine), and three hydrogen bond acceptors (the carbamate carbonyl oxygen, the carbamate ester oxygen, and the N-7 amine nitrogen) [1]. The non-carboxylate analog 1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS 1253654-62-4) lacks the carbamate functionality entirely, bearing only two hydrogen bond acceptors (both tertiary amines) and exhibiting a higher computed LogP of approximately 2.5–3.0 due to the absence of the polar carbonyl . This difference in lipophilicity and hydrogen bond capacity is significant for fragment-based drug design: the Cbz group not only serves as a protecting group but also contributes a carbonyl oxygen that can engage in key hydrogen bond interactions with target proteins during biochemical screening, whereas the simple N-benzyl analog provides a purely hydrophobic benzyl contact.

Lipophilicity Hydrogen bonding Physicochemical property prediction

Target Application Validation: Enabling Late-Stage Functionalization in JAK2 vs. PARP-1 Inhibitor Scaffolds

The Cbz-protected 1,7-diazaspiro[3.5]nonane scaffold is specifically employed in the JAK2 inhibitor patent WO2024035627A1, where the N-7 amine is functionalized while the N-1 Cbz group remains intact, followed by late-stage hydrogenolytic deprotection to liberate the N-1 amine for final capping [1]. In contrast, the structurally analogous tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Boc analog) is documented as a reagent in PARP-1 inhibitor synthesis . These two target classes impose incompatible protecting group requirements: the PARP-1 inhibitor route utilizes the acid-labile Boc group because later steps introduce hydrogenation-sensitive functionality, whereas the JAK2 route exploits the hydrogenation-labile Cbz because acid-sensitive moieties are present . No single protecting group strategy serves both programs; the choice between Cbz and Boc is dictated at the procurement stage by the intended target inhibitor series.

JAK2 inhibitor PARP-1 inhibitor Late-stage functionalization

Benzyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate: Best-Validated Research and Industrial Application Scenarios


Synthesis of JAK2 Inhibitors via Chemoselective Late-Stage Cbz Deprotection

Procure Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate when executing the synthetic route disclosed in patent WO2024035627A1 for heterocyclic amide and urea JAK2 inhibitors. The N-7 amine is first elaborated (e.g., with a heteroaryl carbonyl or sulfonyl electrophile) while the Cbz group at N-1 remains untouched. After construction of the full inhibitor scaffold, catalytic hydrogenolysis (H₂, Pd/C, MeOH) cleanly removes the Cbz group to expose the N-1 amine for final capping, preserving any acid-sensitive functionality introduced during the sequence. The documented 97% yield for the HCl-mediated selective Boc cleavage step ensures a high-yielding entry into this route [1].

Construction of Spirocyclic Fragment Libraries for Kinase Drug Discovery

In fragment-based drug discovery campaigns targeting ATP-binding pockets of protein kinases, incorporate Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate as a three-dimensional, conformationally constrained scaffold. The 1,7-diazaspiro[3.5]nonane core has been explored as a piperazine bioisostere, and the Cbz group contributes both a synthetic handle and a carbonyl oxygen capable of engaging kinase hinge-region hydrogen bond donors. The computed LogP of 1.7 places it within acceptable fragment-like lipophilicity space, and the spirocyclic architecture offers exit vectors distinct from planar heteroaromatic fragments [2][3].

Orthogonal Protection Strategy for Complex Polyfunctional Molecular Architectures

Select this compound when the target molecule contains both acid-sensitive groups (e.g., tert-butyl esters, Boc-protected amines, silyl ethers) and hydrogenation-sensitive groups (e.g., aryl halides, alkenes, benzyl ethers on other positions). The Cbz group at N-1 can be removed under neutral reductive conditions (H₂/Pd-C) that leave all acid-labile protecting groups intact, while the free N-7 amine remains available for functionalization. This is particularly relevant for multi-step syntheses of PROTAC degraders or antibody-drug conjugate linkers where orthogonal deprotection is mandatory [4].

Scale-Up of JAK2-Targeted Preclinical Candidates Requiring Reproducible Intermediates

For CROs and medicinal chemistry groups scaling up JAK2 inhibitor leads from milligram to multi-gram quantities, Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate offers a commercially available entry point (≥95% purity) with a validated literature precedent (97% yield from the bis-protected precursor). This eliminates the need to develop and optimize a proprietary route to the 1,7-diazaspiro[3.5]nonane core, reducing FTE-hours and accelerating delivery of the first GLP tox batch intermediate [1].

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